3-(4-Tert-butylbenzenesulfonamido)thiophene-2-carboxylic acid
Overview
Description
3-(4-Tert-butylbenzenesulfonamido)thiophene-2-carboxylic acid is a complex organic compound with the molecular formula C15H17NO4S2 It is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a sulfonamide group attached to a tert-butylbenzene moiety
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as p-toluenesulfonamides . These compounds are often used in scientific research, including organic electronics, optoelectronics, and pharmaceutical research.
Mode of Action
It is known that p-toluenesulfonamides, the class of compounds to which it belongs, are often involved in suzuki–miyaura coupling reactions . This reaction involves the formation of a carbon-carbon bond through the interaction of an organoboron reagent with a halide or pseudohalide .
Biochemical Pathways
It is known that p-toluenesulfonamides, the class of compounds to which it belongs, are often involved in suzuki–miyaura coupling reactions . This reaction is a key step in many synthetic processes, leading to the formation of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylbenzenesulfonamido)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 4-tert-butylbenzene followed by the introduction of the sulfonamide group. The thiophene ring is then constructed through a series of cyclization reactions, and the carboxylic acid group is introduced via oxidation or carboxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylbenzenesulfonamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine .
Scientific Research Applications
3-(4-Tert-butylbenzenesulfonamido)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylbenzenesulfonamido)thiophene-2-carboxylic acid
- 3-(4-Ethylbenzenesulfonamido)thiophene-2-carboxylic acid
- 3-(4-Isopropylbenzenesulfonamido)thiophene-2-carboxylic acid
Uniqueness
3-(4-Tert-butylbenzenesulfonamido)thiophene-2-carboxylic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This structural feature can enhance the compound’s stability and selectivity in various applications compared to its analogs .
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)sulfonylamino]thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-15(2,3)10-4-6-11(7-5-10)22(19,20)16-12-8-9-21-13(12)14(17)18/h4-9,16H,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGHKUXYQHDKBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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